

1,2-Dichloronaphthalene CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Dichloronaphthalene

Cat. No.: B052898

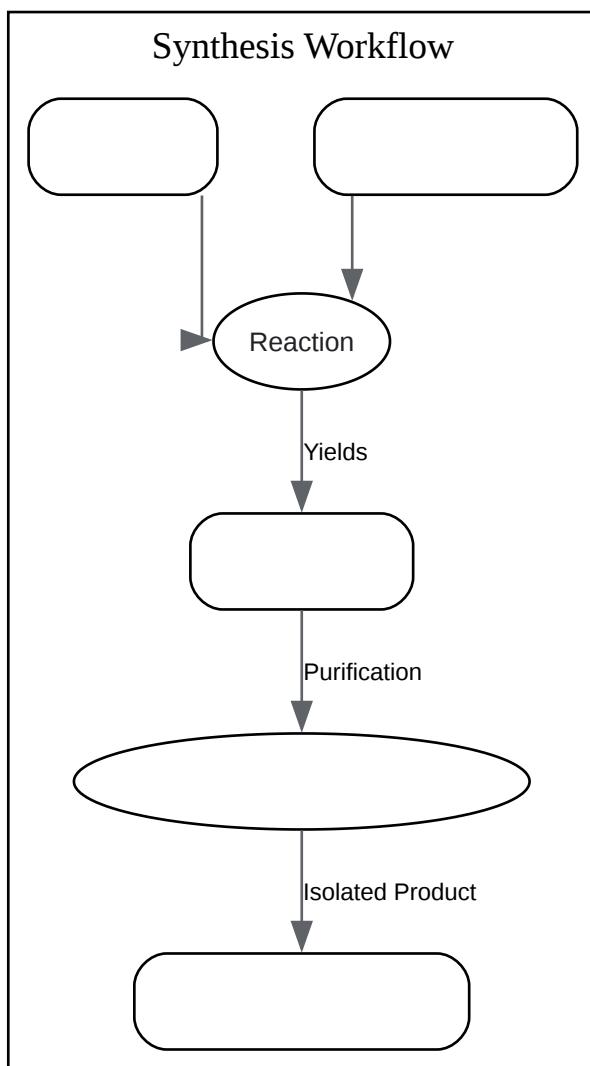
[Get Quote](#)

In-Depth Technical Guide: 1,2-Dichloronaphthalene

CAS Number: 2050-69-3 Molecular Formula: C₁₀H₆Cl₂

This technical guide provides a comprehensive overview of **1,2-Dichloronaphthalene**, intended for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, synthesis, analytical methods, and available toxicological information.

Core Chemical and Physical Properties


1,2-Dichloronaphthalene is a solid, colorless to white crystalline compound.^[1] It is characterized by its poor solubility in water but shows good solubility in various organic solvents.^[1]

Property	Value	Reference
CAS Number	2050-69-3	[2]
Molecular Formula	C ₁₀ H ₆ Cl ₂	[2]
Molecular Weight	197.06 g/mol	[2]
Appearance	Colorless to white crystalline solid	[1]
Solubility	Poor in water; Soluble in organic solvents	[1]
LogP	4.42	

Synthesis of 1,2-Dichloronaphthalene

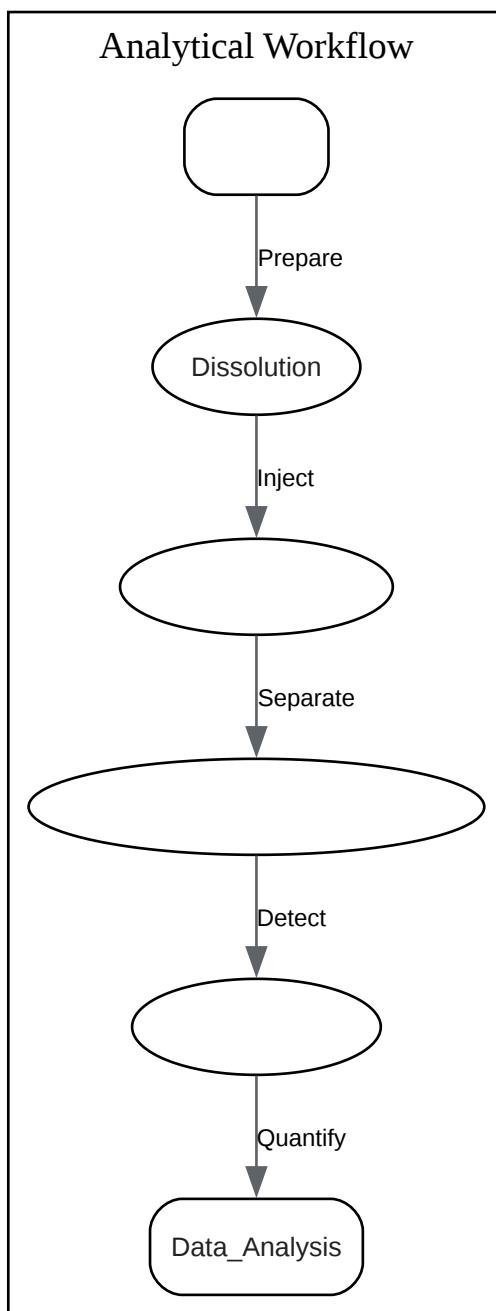
The synthesis of **1,2-Dichloronaphthalene** can be achieved through the direct chlorination of naphthalene. This process typically involves the reaction of naphthalene with a chlorinating agent, which can lead to a mixture of different dichloronaphthalene isomers. The separation of the 1,2-isomer from this mixture is a critical step and can be accomplished using chromatographic techniques.

A general workflow for the synthesis is outlined below:

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **1,2-Dichloronaphthalene**.

Analytical Methods


High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis and quantification of **1,2-Dichloronaphthalene**. A reverse-phase HPLC method can be employed for its separation from other related compounds.

Experimental Protocol: HPLC Analysis

A general protocol for the HPLC analysis of **1,2-Dichloronaphthalene** is as follows:

- Sample Preparation: Dissolve a precisely weighed amount of the sample containing **1,2-Dichloronaphthalene** in a suitable organic solvent, such as acetonitrile, to a known concentration.
- Chromatographic Conditions:
 - Column: A C18 reverse-phase column is typically used.
 - Mobile Phase: A mixture of acetonitrile and water is a common mobile phase. The exact ratio can be optimized to achieve the best separation.
 - Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.
 - Detection: UV detection at a wavelength of 254 nm is generally effective for naphthalene-based compounds.
 - Injection Volume: A 10 μ L injection volume is commonly used.
- Analysis: Inject the prepared sample and standard solutions into the HPLC system. The concentration of **1,2-Dichloronaphthalene** in the sample is determined by comparing its peak area to that of the standard.

The following diagram illustrates the analytical workflow:

[Click to download full resolution via product page](#)

A typical workflow for the HPLC analysis of **1,2-Dichloronaphthalene**.

Toxicological Information

Specific toxicological data for **1,2-Dichloronaphthalene** is limited in publicly available literature. Much of the available information is for the related compound, 1,2-dichloropropane, and care should be taken not to extrapolate these findings. For 1,2-dichlorobenzene, another

related compound, studies have shown it to be acutely toxic upon inhalation, oral, and intraperitoneal administration in animal models.^[1] Given the chlorinated aromatic structure of **1,2-Dichloronaphthalene**, it should be handled with appropriate safety precautions in a laboratory setting. It is recommended to consult a comprehensive Safety Data Sheet (SDS) for specific handling and exposure control measures.

Conclusion

This technical guide has summarized the key information regarding **1,2-Dichloronaphthalene**, including its CAS number, molecular formula, physical and chemical properties, a general synthesis approach, and a typical analytical method. While detailed experimental protocols and comprehensive toxicological data are not readily available in the public domain, this guide provides a foundational understanding for researchers and scientists working with this compound. Further investigation into specialized chemical literature and safety data is recommended for more in-depth applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. canada.ca [canada.ca]
- 2. 1,2-Dichloronaphthalene | LGC Standards [lgcstandards.com]
- To cite this document: BenchChem. [1,2-Dichloronaphthalene CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b052898#1-2-dichloronaphthalene-cas-number-and-molecular-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com